molecular formula C19H36N8O5 B14278609 L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 157535-99-4

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B14278609
CAS No.: 157535-99-4
M. Wt: 456.5 g/mol
InChI Key: JXEMVNBFRZLGRB-IHRRRGAJSA-N
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Description

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is composed of multiple amino acids, including lysine, glycine, ornithine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (ornithine) is activated and coupled to the growing peptide chain.

    Repeat: Steps 2 and 3 are repeated for each subsequent amino acid (diaminomethylidene, glycine, lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.

    Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Common reagents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Common reagents include alkylating agents and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield thiols or amines.

Scientific Research Applications

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

157535-99-4

Molecular Formula

C19H36N8O5

Molecular Weight

456.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H36N8O5/c20-8-2-1-5-12(21)16(29)25-11-15(28)26-13(6-3-9-24-19(22)23)17(30)27-10-4-7-14(27)18(31)32/h12-14H,1-11,20-21H2,(H,25,29)(H,26,28)(H,31,32)(H4,22,23,24)/t12-,13-,14-/m0/s1

InChI Key

JXEMVNBFRZLGRB-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)N)C(=O)O

Origin of Product

United States

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